molecular formula C23H31N3O B605536 Apinaca CAS No. 1345973-53-6

Apinaca

Cat. No. B605536
M. Wt: 365.52
InChI Key: UCTCCIPCJZKWEZ-UHFFFAOYSA-N

Description

APINACA, also known as AKB48, is a synthetic cannabinoid . It acts as a reasonably potent agonist for the cannabinoid receptors . It is a full agonist at CB1 with an EC50 of 142 nM and Ki of 3.24 nM . At CB2, it acts as a partial agonist with an EC50 of 141 nM and Ki of 1.68 nM .


Synthesis Analysis

APINACA is a synthetic cannabinoid that does not have stereoisomers and is not readily converted into other controlled substances .


Molecular Structure Analysis

The IUPAC name for APINACA is N-(1-Adamantyl)-1-pentylindazole-3-carboxamide . The molecular formula is C23H31N3O , and the molar mass is 365.521 g·mol−1 .


Chemical Reactions Analysis

APINACA undergoes extensive biotransformation catalyzed by cytochrome P450 enzymes (primarily CYP34A) prior to elimination of metabolites in the urine . Metabolic processes include mono-, di-, and trihydroxylation of the adamantyl group .

Scientific Research Applications

  • Drug Interaction Potential : Apinaca exhibits inhibitory effects on certain human cytochrome P450s (CYPs) and UDP-glucuronosyltransferases (UGTs), suggesting potential drug interactions in clinical settings (Kim et al., 2019).

  • Structural Characterization : Apinaca has been structurally characterized through methods like gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) in studies such as the first-time detection in herbal incense in Italy (Amato et al., 2014).

  • Isomeric Discrimination : Research has developed methods to discriminate between isomers of Apinaca, which is essential to avoid misidentification of synthetic cannabinoids (Asada et al., 2017).

  • Concentration in Biological Samples : Studies have reported concentrations of Apinaca in biological samples from impaired drivers, contributing to understanding its pharmacokinetics and forensic relevance (Karinen et al., 2015).

  • Comparative Toxicology Studies : Apinaca's effects have been compared with other substances in zebrafish and mice, revealing its impact on motor and sensorimotor behavior (Morbiato et al., 2020).

  • Metabolic Pathways : Research into 5F-APINACA, a derivative of Apinaca, has illuminated its metabolic pathways, offering insights into its biological processing (Pinson et al., 2020).

Safety And Hazards

APINACA is a controlled substance in many countries, including the United States, Germany, Singapore, and China . It was first identified by laboratories in Japan in March 2012 as an ingredient in synthetic cannabis smoking blends .

properties

IUPAC Name

N-(1-adamantyl)-1-pentylindazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N3O/c1-2-3-6-9-26-20-8-5-4-7-19(20)21(25-26)22(27)24-23-13-16-10-17(14-23)12-18(11-16)15-23/h4-5,7-8,16-18H,2-3,6,9-15H2,1H3,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCTCCIPCJZKWEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C2=CC=CC=C2C(=N1)C(=O)NC34CC5CC(C3)CC(C5)C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90928683
Record name APINACA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90928683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Apinaca

CAS RN

1345973-53-6
Record name APINACA
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1345973-53-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name APINACA
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1345973536
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name APINACA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90928683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name APINACA
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MHR0400Y84
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
1,190
Citations
R Karinen, SS Tuv, EL Øiestad, V Vindenes - Forensic Science International, 2015 - Elsevier
… The aims of this study were to report concentrations of APINACA, 5F-APINACA, UR-144 and … 5F-APINACA and from three drivers both APINACA and 5F-APINACA in concentrations from …
Number of citations: 64 www.sciencedirect.com
N Uchiyama, M Kawamura, R Kikura-Hanajiri… - Forensic Toxicology, 2012 - Springer
… Two new-type synthetic cannabinoids, N-(1-adamantyl)-1-pentyl-1H-indole-3-carboxamide (APICA, 1) and N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide (APINACA, 2), have …
Number of citations: 155 link.springer.com
O Apirakkan, I Gavrilović, DA Cowan… - Chemical Research in …, 2020 - ACS Publications
… APINACA were first detected as drugs of abuse in 2012–2014 alongside their analogues NNEI and 5F-APINACA. (… FUB-APINACA parent compound has been detected in vivo in whole …
Number of citations: 12 pubs.acs.org
AO Pinson, DL Pouncey, MA Schleiff, WE Fantegrossi… - Molecules, 2020 - mdpi.com
… 5F-APINACA absorbance for quantitation while leveraging MS to characterize metabolite structures for measuring 5F-APINACA … steps in 5F-APINACA metabolism. Overall efficiency for …
Number of citations: 5 www.mdpi.com
S Kim, WG Choi, M Kwon, S Lee, YY Cho, JY Lee… - Molecules, 2019 - mdpi.com
… APINACA-induced drug–drug interactions due to the modulation of drug-metabolizing enzymes and transporters. In this study, the inhibitory effects of APINACA … APINACA exhibited time-…
Number of citations: 11 www.mdpi.com
SV Crosby, IY Ahmed, LR Osborn, Z Wang, MA Schleiff… - Metabolites, 2022 - mdpi.com
… Regardless of species, 5F-APINACA metabolism involved highly … At low 5F-APINACA concentrations, initial rates were … a high conservation of 5F-APINACA metabolism between CD-1 …
Number of citations: 6 www.mdpi.com
W Jia, X Meng, Z Qian, Z Hua, T Li… - Drug testing and …, 2017 - Wiley Online Library
This paper reports analytical properties of three cannabimimetic indazole and pyrazole derivatives seized from a clandestine laboratory. These three new synthetic cannabinoids …
RJ McKinnie, T Darweesh, PA Zito, TJ Shields Jr… - …, 2018 - thieme-connect.com
An efficient method for the construction of the 5-fluoro-4-hydroxypentyl side chain common to a number of synthetic cannabinoid metabolites was developed. A series of hydroxyl …
Number of citations: 4 www.thieme-connect.com
JH Lee, HN Park, TS Leem, J Jeon, S Cho, J Lee… - Forensic …, 2017 - Springer
… 3-carboxylate (APINAC), an analogue of APINACA that is a type of adamantylindazole synthetic cannabinoid. The APINACA was modified to APINAC by replacement of an amide group …
Number of citations: 24 link.springer.com
Drug Enforcement Administration … - Federal …, 2017 - pubmed.ncbi.nlm.nih.gov
The Administrator of the Drug Enforcement Administration is issuing this temporary scheduling order to schedule six synthetic cannabinoids: methyl 2-(1-(5-fluoropentyl)-1H-indazole-3-…
Number of citations: 10 pubmed.ncbi.nlm.nih.gov

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.